Octadecyl dimethyl ethoxysilane
CAS No.: 97330-35-3
Cat. No.: VC7771114
Molecular Formula: C22H48OSi
Molecular Weight: 356.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97330-35-3 |
---|---|
Molecular Formula | C22H48OSi |
Molecular Weight | 356.71 |
IUPAC Name | ethoxy-dimethyl-octadecylsilane |
Standard InChI | InChI=1S/C22H48OSi/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(3,4)23-6-2/h5-22H2,1-4H3 |
Standard InChI Key | SRBBHLHDXJTJJZ-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCC[Si](C)(C)OCC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Octadecyl dimethyl ethoxysilane belongs to the class of alkylalkoxysilanes, which are widely used as coupling agents. The compound’s IUPAC name, ethoxy-dimethyl-octadecylsilane, reflects its ethoxy (-O-CH) and dimethyl (-CH) substituents attached to a central silicon atom . The SMILES notation highlights the linear octadecyl chain and the ethoxysilyl moiety .
The silicon atom adopts a tetrahedral geometry, with bond angles optimized for minimal steric hindrance. Computational models indicate that the octadecyl chain adopts an all-trans conformation in crystalline states, while the ethoxy group exhibits rotational flexibility . This structural duality enables the compound to anchor onto polar substrates (e.g., metal oxides) via silanol (Si-OH) formation while presenting a hydrophobic surface .
Physicochemical Properties
Key properties of octadecyl dimethyl ethoxysilane include:
Property | Value | Source |
---|---|---|
Molecular Weight | 356.7 g/mol | |
Density | ~0.85 g/cm³ (estimated) | |
Boiling Point | 387–400°C (extrapolated) | |
Flash Point | >150°C | |
LogP (Partition Coefficient) | 10.65 (hydrophobicity) |
The compound’s high logP value underscores its lipophilicity, making it insoluble in water but miscible with organic solvents like ethanol and toluene . Its thermal stability permits use in high-temperature applications, such as polymer composites .
Synthesis and Industrial Production
Manufacturing Methods
Octadecyl dimethyl ethoxysilane is synthesized via alkoxysilylation of octadecyl chloride with dimethyl ethoxysilane in the presence of a base catalyst (e.g., triethylamine) . The reaction proceeds as follows:
Industrial-scale production employs continuous-flow reactors to optimize yield (>90%) and minimize byproducts . Post-synthesis purification involves distillation under reduced pressure to isolate the silane from unreacted precursors .
Quality Control
Analytical techniques for quality assurance include:
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Gas Chromatography-Mass Spectrometry (GC-MS): Verifies purity (>98%) and detects residual chlorides .
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Nuclear Magnetic Resonance (NMR): Confirms structural integrity via and spectra .
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Karl Fischer Titration: Ensures low water content (<0.1%) to prevent premature hydrolysis .
Functional Mechanisms in Surface Modification
Hydrolysis and Condensation
In aqueous or humid environments, the ethoxy group undergoes hydrolysis to form silanol (Si-OH), which subsequently condenses with hydroxylated substrates (e.g., glass, metals) :
This covalent bonding creates a stable monolayer, reducing surface energy and enhancing hydrophobicity .
Comparative Analysis with Methoxy Analogues
Applications in Advanced Materials
Antifouling and Antibacterial Coatings
Studies on analogous silanes (e.g., dimethyloctadecyl ammonium chloride) demonstrate that octadecyl chains disrupt bacterial membranes via hydrophobic interactions . When grafted onto titania surfaces, octadecyl dimethyl ethoxysilane reduces E. coli adhesion by 99% within 24 hours, as quantified by colony-forming unit (CFU) assays .
Polymer Composites
In crosslinked polyethylene (XLPE) used for cable insulation, silane coupling agents improve filler dispersion and moisture resistance . Adding 1–2 wt% octadecyl dimethyl ethoxysilane increases tensile strength by 30% and reduces water absorption by 50% .
Recent Advances and Future Directions
Nanostructured Films
Atomic force microscopy (AFM) reveals that octadecyl dimethyl ethoxysilane forms self-assembled monolayers (SAMs) with root-mean-square (RMS) roughness <0.5 nm . These films enhance the corrosion resistance of aluminum alloys by 70% in salt spray tests .
Biomedical Applications
Preliminary studies suggest silane-modified surfaces reduce protein adsorption by 80%, showing promise for non-fouling medical implants .
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